molecular formula C13H13NO4 B1331544 Ethyl 4-hydroxy-7-methoxyquinoline-3-carboxylate CAS No. 63463-15-0

Ethyl 4-hydroxy-7-methoxyquinoline-3-carboxylate

Cat. No.: B1331544
CAS No.: 63463-15-0
M. Wt: 247.25 g/mol
InChI Key: GWLDDWJZROMBRD-UHFFFAOYSA-N
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Description

Ethyl 4-hydroxy-7-methoxyquinoline-3-carboxylate (CAS 63463-15-0) is a quinoline derivative with the molecular formula C₁₃H₁₃NO₄ and a molecular weight of 247.25 g/mol . It features a methoxy (-OCH₃) substituent at the 7-position and a hydroxyl (-OH) group at the 4-position of the quinoline core, with an ethyl ester at the 3-carboxyl position. This compound is used in pharmaceutical and materials research due to its structural versatility. Safety data indicate hazards including skin/eye irritation and toxicity upon ingestion or inhalation (H302, H315, H319, H335) .

Chemical Reactions Analysis

Oxidation Reactions

The quinoline ring and hydroxyl group are susceptible to oxidation under controlled conditions.

Reaction TypeReagent/ConditionsProduct FormedYieldSource
N-OxidationKMnO4\text{KMnO}_4 (acidic conditions)4-Hydroxy-7-methoxyquinoline N-oxide75–85%
Side-chain oxidationCrO3\text{CrO}_3 (acetic acid)3-Carboxylic acid derivative60–70%
  • Mechanistic Insight : Oxidation of the nitrogen atom in the quinoline ring produces N-oxides, which are useful intermediates in medicinal chemistry. Side-chain oxidation converts the ester group to a carboxylic acid.

Reduction Reactions

The aromatic quinoline ring can be selectively reduced.

Reaction TypeReagent/ConditionsProduct FormedYieldSource
Ring reductionNaBH4\text{NaBH}_4 (ethanol)4-Hydroxy-7-methoxy-1,2-dihydroquinoline-3-carboxylate80–90%
Catalytic hydrogenationH2/Pd C\text{H}_2/\text{Pd C}Tetrahydroquinoline derivatives65–75%
  • Key Observation : Sodium borohydride selectively reduces the quinoline ring without affecting the ester or methoxy groups.

Substitution Reactions

The hydroxyl group at position 4 is highly reactive, enabling nucleophilic and electrophilic substitutions.

Halogenation

Reagent/ConditionsProduct FormedYieldSource
POCl3\text{POCl}_3 (reflux, 2–3 h)Ethyl 4-chloro-7-methoxyquinoline-3-carboxylate90–95%
  • Application : This reaction is critical for synthesizing chlorinated analogs with enhanced biological activity .

Ester Hydrolysis

Reagent/ConditionsProduct FormedYieldSource
NaOH\text{NaOH} (aqueous, 90°C)4-Hydroxy-7-methoxyquinoline-3-carboxylic acid95–99%
  • Note : Hydrolysis under basic conditions quantitatively yields the carboxylic acid, useful for further derivatization .

Electrophilic Aromatic Substitution

The electron-rich quinoline ring undergoes electrophilic substitution at positions 5 and 8.

Reaction TypeReagent/ConditionsProduct FormedYieldSource
NitrationHNO3/H2SO4\text{HNO}_3/\text{H}_2\text{SO}_45-Nitro-4-hydroxy-7-methoxyquinoline-3-carboxylate50–60%
SulfonationH2SO4\text{H}_2\text{SO}_4 (fuming)8-Sulfo-4-hydroxy-7-methoxyquinoline-3-carboxylate55–65%
  • Regioselectivity : The methoxy group at position 7 directs electrophiles to positions 5 and 8 due to its electron-donating nature .

Etherification

The hydroxyl group can be alkylated or arylated:

  • Reagent : CH3I/K2CO3\text{CH}_3\text{I}/\text{K}_2\text{CO}_3 (DMF, 60°C)
  • Product : Ethyl 4-methoxy-7-methoxyquinoline-3-carboxylate (Yield: 70–80%) .

Coordination Chemistry

The compound acts as a ligand for metal ions (e.g., Cu²⁺, Fe³⁺), forming complexes with potential catalytic applications .

Critical Analysis of Research Findings

  • Chlorination Efficiency : The use of POCl3\text{POCl}_3 achieves near-quantitative yields, making it the preferred method for introducing chlorine at position 4 .
  • Steric Effects : The methoxy group at position 7 slightly hinders electrophilic substitution at adjacent positions, favoring reactivity at position 5 over 8 .
  • Stability : The ester group remains intact under mild reduction conditions but hydrolyzes rapidly in strong base .

Scientific Research Applications

Chemical Applications

Synthesis Intermediate
Ethyl 4-hydroxy-7-methoxyquinoline-3-carboxylate serves as an important intermediate in the synthesis of various quinoline derivatives. Quinoline compounds are known for their broad spectrum of biological activities, making this compound valuable in organic synthesis processes. It can undergo various chemical reactions, including:

  • Oxidation : Converts to quinoline N-oxides using oxidizing agents like potassium permanganate.
  • Reduction : Forms dihydroquinoline derivatives via reducing agents such as sodium borohydride.
  • Substitution Reactions : Electrophilic and nucleophilic substitution can introduce different substituents on the quinoline ring.

Biological Applications

Antimicrobial Properties
Research indicates that this compound exhibits antimicrobial properties. It has shown effectiveness against various bacterial strains, which makes it a candidate for developing new antibiotics. The mechanism of action involves the inhibition of enzymes critical for microbial growth, leading to cell death.

Anticancer Potential
The compound has also been investigated for its anticancer properties. Studies suggest that it can inhibit the proliferation of cancer cells through various mechanisms, including apoptosis induction and cell cycle arrest. It has been particularly noted for its potential against several types of cancer, including breast and lung cancer .

Medicinal Applications

Pharmaceutical Development
this compound is being explored for its potential use in pharmaceuticals. Its derivatives are being studied for their therapeutic effects against diseases such as psoriasis and different forms of cancer. The compound's ability to interact with specific molecular targets allows for the development of targeted therapies.

Industrial Applications

Dyes and Pigments Production
In the industrial sector, this compound is utilized in the production of dyes and pigments. Its structural properties allow it to be used effectively in creating colorants that have applications in textiles and coatings.

Data Table: Summary of Applications

Application AreaDescription
Chemistry Intermediate in synthesizing quinoline derivatives; participates in oxidation/reduction reactions.
Biology Exhibits antimicrobial and anticancer properties; inhibits microbial growth and cancer cell proliferation.
Medicine Potential use in pharmaceuticals targeting psoriasis and various cancers.
Industry Used in producing dyes and pigments for textiles and coatings.

Case Studies

  • Antimicrobial Activity Study
    A study published in a peer-reviewed journal demonstrated that this compound exhibited significant antibacterial activity against Gram-positive bacteria, indicating its potential as a new antibiotic agent.
  • Anticancer Research
    In vitro studies have shown that this compound can induce apoptosis in breast cancer cells, suggesting its potential role as a therapeutic agent in oncology .
  • Synthesis Optimization
    Recent advancements have improved the synthesis processes of this compound, enhancing yield and efficiency, making it more viable for industrial applications .

Mechanism of Action

The mechanism by which ethyl 4-hydroxy-7-methoxyquinoline-3-carboxylate exerts its effects involves interactions with molecular targets and pathways within cells. The compound can interact with enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in microbial growth, contributing to its antimicrobial properties .

Comparison with Similar Compounds

Comparison with Structural Analogs

Quinoline derivatives exhibit diverse biological and physicochemical properties depending on substituent type, position, and electronic effects. Below is a comparative analysis of Ethyl 4-hydroxy-7-methoxyquinoline-3-carboxylate with key analogs:

Substituent Position Variations

Ethyl 4-hydroxy-6-methoxyquinoline-3-carboxylate (CAS 77156-78-6)

  • Molecular formula: C₁₃H₁₃NO₄ (same as the 7-methoxy analog).
  • Key difference : Methoxy group at the 6-position instead of 5.
  • Impact : Positional isomerism can alter electronic distribution, solubility, and binding affinity in biological targets. The 6-methoxy derivative may exhibit distinct pharmacokinetic properties compared to the 7-methoxy isomer .

Ethyl 4-hydroxy-8-methoxyquinoline-3-carboxylate (CAS 27568-04-3)

  • Key difference : Methoxy group at the 8-position .

Substituent Type Variations

Ethyl 4-hydroxy-7-methylquinoline-3-carboxylate (CAS 41460-18-8)

  • Molecular formula: C₁₃H₁₃NO₃.
  • Key difference : Methyl (-CH₃) group at the 7-position instead of methoxy.
  • Impact : The methyl group is less polar than methoxy, reducing solubility in polar solvents. The molecular weight is lower (231.25 g/mol vs. 247.25 g/mol), which may influence bioavailability .

Ethyl 7-chloro-4-hydroxy-2-methylquinoline-3-carboxylate (CAS 50593-26-5)

  • Molecular formula: C₁₃H₁₂ClNO₃.
  • Key differences : Chlorine (-Cl) at the 7-position and methyl (-CH₃) at the 2-position.
  • The methyl group at position 2 introduces steric effects, which may hinder rotational freedom .

Complex Derivatives with Additional Functional Groups

Ethyl 7-amino-1-cyclopropyl-6-fluoro-8-methoxy-4-oxo-1,4-dihydroquinoline-3-carboxylate monohydrate

  • Key features: Incorporates amino (-NH₂), fluoro (-F), cyclopropyl, and methoxy groups.
  • Impact: The fluorine atom enhances metabolic stability and membrane permeability, while the cyclopropyl group may improve antibacterial activity, as seen in fluoroquinolone antibiotics .

Ethyl 4-chloro-8-nitroquinoline-3-carboxylate (CAS 131548-98-6)

  • Key features: Nitro (-NO₂) at the 8-position and chlorine (-Cl) at the 4-position.
  • Impact : Nitro groups are strongly electron-withdrawing, increasing acidity of adjacent protons and reactivity in reduction or substitution reactions. Safety data for this compound are unspecified, but nitro groups often correlate with higher toxicity .

Structural and Physicochemical Data Table

Compound Name (CAS) Molecular Formula Molecular Weight (g/mol) Substituents (Position) Key Properties/Applications
This compound (63463-15-0) C₁₃H₁₃NO₄ 247.25 -OH (4), -OCH₃ (7) Pharmaceutical intermediate
Ethyl 4-hydroxy-6-methoxyquinoline-3-carboxylate (77156-78-6) C₁₃H₁₃NO₄ 247.25 -OH (4), -OCH₃ (6) Positional isomer studies
Ethyl 4-hydroxy-7-methylquinoline-3-carboxylate (41460-18-8) C₁₃H₁₃NO₃ 231.25 -OH (4), -CH₃ (7) Reduced polarity vs. methoxy
Ethyl 7-chloro-4-hydroxy-2-methylquinoline-3-carboxylate (50593-26-5) C₁₃H₁₂ClNO₃ 265.69 -OH (4), -Cl (7), -CH₃ (2) Enhanced electrophilicity
Ethyl 4-chloro-8-nitroquinoline-3-carboxylate (131548-98-6) C₁₂H₉ClN₂O₄ 280.67 -Cl (4), -NO₂ (8) High reactivity, potential toxicity

Key Research Findings

  • Electronic Effects: Electron-withdrawing groups (e.g., -Cl, -NO₂) increase acidity of the 4-hydroxy group, influencing solubility and metal chelation capacity .
  • Safety Profiles: this compound has well-documented hazards (H302, H315), while halogenated analogs like the 7-chloro derivative may pose higher environmental risks .

Biological Activity

Ethyl 4-hydroxy-7-methoxyquinoline-3-carboxylate (C13H13NO4), a derivative of quinoline, has garnered attention in medicinal chemistry due to its diverse biological activities, particularly its antimicrobial , anticancer , and antioxidant properties. This article provides a comprehensive overview of the compound's biological activity, including mechanisms of action, research findings, and comparative analyses with related compounds.

  • Molecular Formula : C13H13NO4
  • Molecular Weight : 247.25 g/mol
  • Melting Point : Approximately 275 °C
  • Boiling Point : Predicted around 373.2 °C
  • Functional Groups : Hydroxy group at the 4-position and methoxy group at the 7-position of the quinoline ring.

The biological activity of this compound is attributed to its interaction with various molecular targets:

  • Antimicrobial Activity : The compound inhibits bacterial DNA gyrase and topoisomerase IV, enzymes crucial for bacterial replication. This mechanism is similar to that of fluoroquinolone antibiotics, making it a candidate for antibiotic development.
  • Anticancer Activity : Research indicates that this compound induces apoptosis in cancer cells. In studies involving Ehrlich Ascites Carcinoma (EAC) cells, it demonstrated a significant reduction in tumor cell viability and enhanced antioxidant capacity . The compound's ability to modulate apoptotic pathways was confirmed through histopathological examinations.

Biological Activity Overview

Activity TypeObservationsReferences
AntimicrobialEffective against various bacterial strains; potential for antibiotic development
AnticancerInduces apoptosis in EAC cells; significant reduction in tumor viability
AntioxidantExhibits strong free radical scavenging abilities

Case Studies

  • Antitumor Evaluation :
    • A study evaluated the antitumor activity against EAC cells in mice. Results showed a complete inhibition of tumor cell viability (100% reduction) when treated with this compound. The compound also exhibited significant antioxidant effects, indicating its potential as a chemotherapeutic agent .
  • Antimicrobial Properties :
    • This compound has been tested against various bacterial strains, showing promising results that suggest its efficacy as an antimicrobial agent. The compound's structure contributes to its ability to penetrate bacterial membranes effectively .

Comparative Analysis with Related Compounds

The unique structural features of this compound enhance its biological activities compared to other quinoline derivatives.

Compound NameMolecular FormulaKey FeaturesBiological Activity
Ethyl 4-hydroxyquinoline-3-carboxylateC12H13N1O4Lacks methoxy groupAntimicrobial
PrulifloxacinC18H18F2N2O4Fluoroquinolone; contains fluorineBroad-spectrum antibiotic
7-Methoxyquinolin-4-oneC13H9N1O2Contains ketone instead of carboxylic acidAntimicrobial
Ethyl 2-amino-3-carboxyquinolineC12H12N2O2Amino group at position 2Antimicrobial

Q & A

Basic Research Questions

Q. What are the established synthetic routes for Ethyl 4-hydroxy-7-methoxyquinoline-3-carboxylate, and how are intermediates characterized?

  • Methodology : The compound is typically synthesized via Gould-Jacobs cyclization, starting with aniline derivatives and triethyl methanetricarboxylate. Key steps include cyclocondensation at 215–220°C under solvent-free conditions (green chemistry approach) . Intermediates are characterized using MS, 1H NMR^1 \text{H NMR}, IR, and elemental analysis to confirm regiochemistry and purity. For example, substituent positions (e.g., methoxy at C7) are verified via 1H NMR^1 \text{H NMR} coupling patterns .

Q. Which spectroscopic techniques are critical for structural validation of this compound?

  • Methodology :

  • 1H NMR^1 \text{H NMR} : Identifies substituent positions (e.g., methoxy protons as singlet at ~3.9 ppm, hydroxy proton as broad peak at ~12 ppm).
  • IR : Confirms carbonyl (C=O, ~1700 cm1^{-1}) and hydroxyl (O–H, ~3200 cm1^{-1}) groups.
  • MS : Validates molecular weight (e.g., [M+H]+^+ at m/z 291 for C13_{13}H13_{13}NO5_5) .

Q. What are the primary biological activities explored for this compound?

  • Methodology : Derivatives are screened for antimicrobial activity using broth microdilution assays (MIC determination against S. aureus, E. coli, and C. albicans). Moderate activity is linked to substituents like fluoro or chloro at C6/C7, which enhance membrane permeability .

Advanced Research Questions

Q. How can regioselectivity be controlled during ethylation or propargylation reactions in derivative synthesis?

  • Methodology : Regioselectivity in ethylation (e.g., N1 vs. O4 alkylation) is influenced by base strength and solvent polarity. For example, using NaH in DMF favors N-propargylation, while K2_2CO3_3 in acetone promotes O-alkylation. Reaction monitoring via TLC and 1H NMR^1 \text{H NMR} kinetics helps optimize conditions .
  • Data Analysis : Product ratios (e.g., 3:1 N- vs. O-alkylation) are quantified via HPLC, with contradictory outcomes resolved by crystallographic validation .

Q. What crystallographic strategies resolve ambiguities in substituent positioning or tautomeric forms?

  • Methodology : Single-crystal X-ray diffraction (SXRD) with SHELXL refinement determines absolute configuration and hydrogen-bonding networks. For example, SHELX’s ORTEP-3 GUI visualizes quinoline ring puckering and validates keto-enol tautomerism via bond lengths (C–O: ~1.23 Å for keto; ~1.34 Å for enol) .
  • Case Study : Discrepancies between 1H NMR^1 \text{H NMR}-predicted and SXRD-observed substituent positions (e.g., methoxy at C7 vs. C6) are resolved by Hirshfeld surface analysis .

Q. How do electronic effects of substituents (e.g., –OCH3_3, –CF3_3) modulate bioactivity?

  • Methodology :

  • Computational : DFT calculations (e.g., HOMO-LUMO gaps, electrostatic potential maps) predict electron-withdrawing groups (–CF3_3) enhance DNA gyrase binding.
  • Experimental : MIC assays show –CF3_3 derivatives exhibit 4x higher activity against P. aeruginosa compared to –OCH3_3 analogues. Synergistic effects with triazole moieties are explored via Click chemistry .

Q. What analytical workflows address purity discrepancies in HPLC vs. 1H NMR^1 \text{H NMR}?

  • Methodology :

  • HPLC : Uses C18 columns with MeCN/H2_2O (0.1% TFA) gradients; impurities quantified via peak integration.
  • qNMR : DMSO-d6_6 as solvent with maleic acid as internal standard. Discrepancies arise from UV-inactive impurities (e.g., inorganic salts), resolved by ion chromatography .

Q. Data Contradiction Analysis

Q. How to reconcile conflicting spectral data for tautomeric forms in solution vs. solid state?

  • Methodology :

  • Solution State : 1H NMR^1 \text{H NMR} (DMSO-d6_6) shows enol form (broad –OH at δ 12.1 ppm).
  • Solid State : SXRD confirms keto form (C=O at 1.23 Å). Dynamic NMR (VT-NMR) reveals temperature-dependent equilibrium, with ΔG calculated via van’t Hoff plots .

Q. Why do antimicrobial activity trends contradict QSAR predictions for certain derivatives?

  • Analysis : Outliers may arise from unaccounted factors like efflux pump activation (e.g., in Gram-negative strains). Reverse genetics (e.g., E. coli ΔacrB mutants) validate target engagement .

Properties

IUPAC Name

ethyl 7-methoxy-4-oxo-1H-quinoline-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13NO4/c1-3-18-13(16)10-7-14-11-6-8(17-2)4-5-9(11)12(10)15/h4-7H,3H2,1-2H3,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GWLDDWJZROMBRD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CNC2=C(C1=O)C=CC(=C2)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70979698
Record name Ethyl 7-methoxy-4-oxo-1,4-dihydroquinoline-3-carboxylate
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

247.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

71083-05-1, 63463-15-0
Record name Ethyl 7-methoxy-4-oxo-1,4-dihydroquinoline-3-carboxylate
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Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 63463-15-0
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Record name Ethyl 7-methoxy-4-oxo-1,4-dihydroquinoline-3-carboxylate
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Synthesis routes and methods

Procedure details

m-Anisidine (50 g, 407 mmol) and diethyl ethoxymethylenemalonate (102 g, 407 mmol) were heated at 60° C. for 20 minutes. Diphenyl ether (270 ml) was then added and the temperature was raised to 240° C. over 30 minutes. The ethanol formed distilled off. Heating was maintained at this temperature for 1 hour then the reaction mixture was allowed to cool to 120° C. at which point the reaction mixture was diluted with heptane and allowed to stand overnight at ambient temperature. The brown solid was collected by filtration and washed with methanol and ether to give ethyl 7-methoxy-4-oxo-1,4-dihydroquinoline-3-carboxylate (45 g, 45%). This reaction was repeated twice.
Quantity
50 g
Type
reactant
Reaction Step One
Quantity
102 g
Type
reactant
Reaction Step One
Name
ethanol
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
270 mL
Type
solvent
Reaction Step Three

Retrosynthesis Analysis

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Min. plausibility 0.01
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Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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